molecular formula C10H14FNO B3072644 [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine CAS No. 1016816-69-5

[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine

Cat. No.: B3072644
CAS No.: 1016816-69-5
M. Wt: 183.22 g/mol
InChI Key: QKQPASLTUKTNJE-UHFFFAOYSA-N
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Description

[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine: is an organic compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an ethylamine moiety. This compound’s unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step converts the aldehyde into the corresponding amine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the fluoro group can yield the corresponding hydroxy derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-hydroxy-4-methoxyphenylethylamine.

    Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to study the effects of fluoro and methoxy substituents on reaction mechanisms.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Receptor Binding Studies: Used in studies to understand its binding affinity to various biological receptors.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Studied for its potential therapeutic effects in treating certain medical conditions.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating its binding affinity and activity. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    [1-(3-Fluoro-4-methoxyphenyl)ethyl]amine: Lacks the methyl group on the amine, leading to different chemical properties.

    [1-(3-Fluoro-4-methoxyphenyl)ethyl]ethylamine: Contains an ethyl group instead of a methyl group, affecting its reactivity and applications.

    [1-(3-Fluoro-4-methoxyphenyl)propyl]amine: Has a propyl group, resulting in different steric and electronic effects.

Uniqueness:

    Structural Features: The presence of both fluoro and methoxy groups on the phenyl ring imparts unique electronic and steric properties.

    Reactivity: The specific arrangement of substituents influences its reactivity in various chemical reactions.

    Applications: Its unique structure makes it suitable for specific applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(12-2)8-4-5-10(13-3)9(11)6-8/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQPASLTUKTNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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